molecular formula C11H10BrN3O2S B11789476 4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

Cat. No.: B11789476
M. Wt: 328.19 g/mol
InChI Key: OFSCHBYVIRCXBV-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group at the 4-position, a methylsulfonyl group at the 5-position, and an amine group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, methylsulfonyl chloride, and guanidine.

    Formation of Intermediate: The first step involves the reaction of 4-bromobenzaldehyde with methylsulfonyl chloride in the presence of a base, such as triethylamine, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with guanidine under acidic conditions to form the pyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methylsulfonyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)pyrimidin-2-amine: Lacks the methylsulfonyl group, which may affect its chemical properties and biological activities.

    4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine:

    4-(4-Methylphenyl)-5-(methylsulfonyl)pyrimidin-2-amine: Contains a methyl group instead of bromine, which can influence its chemical behavior and interactions.

Uniqueness

4-(4-Bromophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to the presence of both the bromophenyl and methylsulfonyl groups, which confer distinct chemical properties and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H10BrN3O2S

Molecular Weight

328.19 g/mol

IUPAC Name

4-(4-bromophenyl)-5-methylsulfonylpyrimidin-2-amine

InChI

InChI=1S/C11H10BrN3O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,15)

InChI Key

OFSCHBYVIRCXBV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Br)N

Origin of Product

United States

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